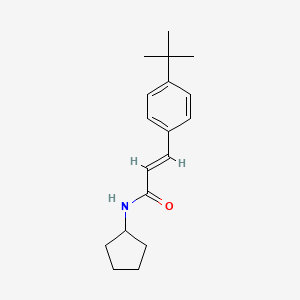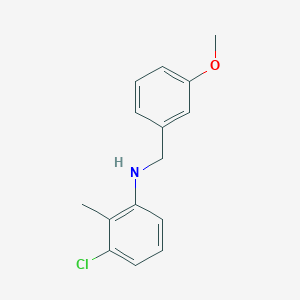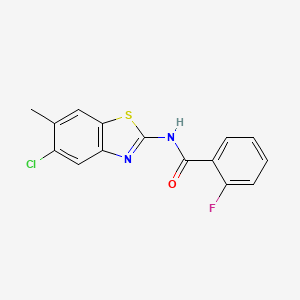
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide, also known as BMS-986166, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. BMS-986166 has been extensively studied for its potential as a treatment for type 2 diabetes.
Mécanisme D'action
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide works by inhibiting the activity of PTP1B, a protein that negatively regulates insulin signaling. By inhibiting PTP1B, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide enhances insulin signaling and improves glucose homeostasis. In addition, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans. In addition, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to reduce body weight and adiposity in animal models. 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide is its specificity for PTP1B, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be difficult to work with due to its low solubility and stability. In addition, the synthesis of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be challenging and requires careful control of reaction conditions to achieve high yields and purity.
Orientations Futures
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide in humans. Finally, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide may have potential applications in other conditions characterized by insulin resistance and inflammation, such as non-alcoholic fatty liver disease and cardiovascular disease.
Méthodes De Synthèse
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be synthesized using a multi-step process that involves the coupling of a cyclopentylacrylamide intermediate with a tert-butylphenylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been the subject of numerous preclinical and clinical studies investigating its potential as a treatment for type 2 diabetes. In animal models, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce body weight and adiposity. In humans, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glycemic control and reduce fasting plasma glucose levels.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-5-7-16/h8-13,16H,4-7H2,1-3H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZDXJZWKAVDQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)



![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)



![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)